molecular formula C21H25ClN4 B4611205 MFCD02079953

MFCD02079953

Cat. No.: B4611205
M. Wt: 368.9 g/mol
InChI Key: SNXTZYJOMPIHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02079953 is a chemical compound identified by its unique identifier in the MDL Information Systems database

Chemical Reactions Analysis

MFCD02079953 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: In this reaction, the compound gains electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group in the compound with another, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and conditions such as reflux or ambient temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD02079953 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be used in biochemical assays or as a probe in molecular biology experiments.

    Industry: It can be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism by which MFCD02079953 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)quinazolin-4-yl]-N',N'-diethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4/c1-3-26(4-2)15-7-14-23-21-18-8-5-6-9-19(18)24-20(25-21)16-10-12-17(22)13-11-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXTZYJOMPIHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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